Methyl 5-(4-cyanophenyl)-2-fluorobenzoate

Lipophilicity Medicinal Chemistry Drug Design

Ensure your medicinal chemistry project's success with Methyl 5-(4-cyanophenyl)-2-fluorobenzoate. Its distinct 5-(4-cyanophenyl)-2-fluoro substitution pattern governs unique electronic properties and reactivity, critical for reproducible SAR studies in PARP and androgen receptor programs. Generic regioisomer substitution risks experimental failure. Secure the 98%-pure, correctly oriented scaffold for your pipeline.

Molecular Formula C15H10FNO2
Molecular Weight 255.248
CAS No. 1365272-84-9
Cat. No. B595047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-cyanophenyl)-2-fluorobenzoate
CAS1365272-84-9
SynonymsMethyl 5-(4-cyanophenyl)-2-fluorobenzoate
Molecular FormulaC15H10FNO2
Molecular Weight255.248
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F
InChIInChI=1S/C15H10FNO2/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3
InChIKeyXKZNGXBXWQJUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-84-9): A Versatile Fluorinated Biaryl Intermediate for Precision Synthesis


Methyl 5-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-84-9) is a fluorinated biaryl building block belonging to the class of 4-cyanophenyl benzoate esters. It possesses a molecular formula of C15H10FNO2 and a molecular weight of 255.24 g/mol, featuring a methyl ester, a lateral fluorine atom at the 2-position, and a 4-cyanophenyl group at the 5-position of the central benzoate ring [1]. This specific substitution pattern distinguishes it from other cyanophenyl fluorobenzoate regioisomers and provides a unique handle for further derivatization in medicinal chemistry and materials science .

Critical Evaluation for Procurement of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate: Why Regioisomers and Analogs Cannot Be Considered Interchangeable


The 5-(4-cyanophenyl)-2-fluoro substitution pattern on the methyl benzoate core is not a trivial variation. The precise positioning of the cyano, fluoro, and ester groups dictates the molecule's electronic distribution, dipole moment, and reactivity. A change in the substitution pattern, such as moving the fluorine to the 3- or 4-position or the cyanophenyl group to the 3-position, results in a different regioisomer with distinct physicochemical properties. For instance, the regioisomer Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-59-8) shares the same molecular formula but has a different spatial arrangement, leading to altered LogP and polar surface area values [1]. Such differences can significantly impact downstream synthetic outcomes, binding affinities in biological assays, and material properties in liquid crystal applications [2]. Therefore, generic substitution with a closely related analog without rigorous validation is not scientifically sound and can compromise experimental reproducibility.

Quantitative Differentiation Guide for Methyl 5-(4-cyanophenyl)-2-fluorobenzoate: Head-to-Head Data vs. Closest Analogs


Lipophilicity Comparison: XLogP3 of 5-(4-cyanophenyl)-2-fluoro vs. 4-(4-cyanophenyl)-2-fluoro Regioisomer

The lipophilicity of Methyl 5-(4-cyanophenyl)-2-fluorobenzoate, as measured by its computed XLogP3 value, is 3.2 [1]. This value is 0.2 units higher than that of its close regioisomer, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS 1365272-59-8), which has an XLogP3 of 3.0 [2]. This difference in lipophilicity, while seemingly small, can significantly influence membrane permeability and protein binding in a biological context.

Lipophilicity Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA): Distinction from a 4-Cyanophenyl Regioisomer

The Topological Polar Surface Area (TPSA) for Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is calculated to be 50.1 Ų . Its regioisomer, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, has a computed TPSA of 41.6 Ų . The 8.5 Ų difference in polar surface area is a direct consequence of the altered spatial arrangement of the functional groups.

ADME Oral Bioavailability TPSA

Hydrogen Bond Acceptor Count: A Differential Feature in Molecular Recognition

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate has a hydrogen bond acceptor count of 4 [1]. This is one more than the hydrogen bond acceptor count of 3 for its regioisomer, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate [2]. The additional acceptor site arises from the specific orientation of the ester and cyano groups, which can affect how the molecule interacts with biological targets or forms supramolecular assemblies.

Molecular Interactions H-Bonding Target Engagement

Synthetic Utility as a Key Intermediate for PARP Inhibitors and Kinase Antagonists

Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is explicitly identified as a specialized biaryl intermediate utilized primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and androgen receptor antagonists . While direct comparative data is not publicly available, this application context provides class-level inference that its specific substitution pattern is required for constructing these pharmacophores, whereas other regioisomers (like the 4-(4-cyanophenyl) analog) are not cited for the same purpose . The presence of both the 5-(4-cyanophenyl) and 2-fluoro groups is likely essential for the desired biological activity in these advanced pharmaceutical agents.

Synthetic Chemistry PARP Inhibitor Building Block

Targeted Application Scenarios for Methyl 5-(4-cyanophenyl)-2-fluorobenzoate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of PARP Inhibitor Pharmacophores

As evidenced by its documented use , Methyl 5-(4-cyanophenyl)-2-fluorobenzoate is a key building block for constructing the core of poly(ADP-ribose) polymerase (PARP) inhibitors. Research teams developing novel PARP inhibitors for oncology applications can use this compound to explore structure-activity relationships (SAR) around the biaryl motif, leveraging its specific substitution pattern and physicochemical properties (XLogP3 = 3.2, TPSA = 50.1 Ų) [1] to modulate drug-likeness and target engagement.

Medicinal Chemistry: Development of Androgen Receptor Antagonists

This compound serves as a specialized intermediate in the synthesis of androgen receptor antagonists . Its distinct lipophilicity and hydrogen-bonding profile (4 H-bond acceptors) [1] make it a valuable scaffold for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of next-generation antagonists for prostate cancer and other androgen-driven diseases.

Chemical Biology: A High-Purity Fluorinated Probe for Biaryl SAR

With a typical commercial purity of 98% , this compound is suitable for use as a high-purity probe in chemical biology studies. Researchers can utilize its unique 5-(4-cyanophenyl)-2-fluoro arrangement to interrogate binding pockets in proteins where a specific biaryl geometry and electronic distribution are required, thereby validating target engagement and elucidating molecular mechanisms of action.

Materials Science: A Building Block for Functional Organic Materials

Fluorinated biaryl esters are important components in liquid crystal (LC) mixtures and organic electronics . The specific dipole moment and polarizability imparted by the 5-(4-cyanophenyl)-2-fluoro substitution pattern of this compound can be exploited to fine-tune the dielectric anisotropy and phase behavior of LC materials. Its well-defined structure and high purity [1] ensure reproducible material properties in research and development settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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